Orobol
Overview
Description
Orobol is one of several known isoflavones . It can be isolated from Aspergillus niger or Streptomyces neyagawaensis . It is a potent inhibitor of Phosphoinositide 3-kinase .
Synthesis Analysis
Orobol can be produced due to bioconversion of a soybean frequented isoflavone, genistein (4′,5,7-Trihydroxyisoflavone) by an active, stable, reusable genetically immobilized enzyme, the recombinant Bacillus subtilis spore displayed tyrosinase . The results revealed that 1 mM orobol was produced from 3′-hydroxylation of 1 mM genistein by spore displayed tyrosinase at 37°C during 90 min incubation .
Molecular Structure Analysis
Orobol has a chemical formula of C15H10O6 . It contains total 33 bond(s); 23 non-H bond(s), 14 multiple bond(s), 1 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s) and 1 ether(s) (aromatic) .
Chemical Reactions Analysis
Orobol is a natural product that inhibits the enzyme dopamine β-hydroxylase, which is involved in the conversion of dopamine to norepinephrine . It has been shown to inhibit viral replication and cancer cell viability .
Physical And Chemical Properties Analysis
Orobol has a molar mass of 286.23 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 616.1±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .
Scientific Research Applications
Summary of the Application
Orobol, an enzyme-convertible product of Genistein, has been shown to exhibit anti-obesity effects . It has a remarkably higher inhibitory effect on lipid accumulation during adipogenesis in 3T3-L1 cells compared to other isoflavones .
Methods of Application or Experimental Procedures
To identify the cellular target of Orobol, its pharmacological effect on 395 human kinases was analyzed . Of these, Orobol showed the lowest half maximal inhibitory concentration (IC50) for Casein Kinase 1 epsilon (CK1ε), and bound to this target in an ATP-competitive manner . A computer modeling study revealed that Orobol may potentially dock with the ATP-binding site of CK1ε via several hydrogen bonds and van der Waals interactions .
Results or Outcomes Obtained
The phosphorylation of eukaryotic translation initiation factor 4E-binding protein 1, a substrate of CK1ε, was inhibited by Orobol in isobutylmethylxanthine, dexamethasone, and insulin (MDI)-induced 3T3-L1 cells . It was also found that Orobol attenuates high-fat diet-induced weight gain and lipid accumulation without affecting food intake in C57BL/6J mice . These findings underline Orobol’s potential for development as a novel agent for the prevention and treatment of obesity .
Application in Atopic Dermatitis Research
Summary of the Application
Orobol, a metabolite of genistein, has been found to have immune-controlling effects on inflammatory diseases . It has been shown to decrease pro-inflammatory compounds, resulting in the alleviation of allergic reactions . Specifically, it has been used to study its effects on atopic dermatitis (AD), a type of inflammatory disease .
Methods of Application or Experimental Procedures
In the study, AD-like symptoms and skin lesions were induced by repeated topical application of Dermatophagoides farinae extract (DFE) on the skin of NC/Nga mice . Orobol was then applied topically to observe its effects .
Results or Outcomes Obtained
The application of Orobol was found to attenuate DFE-induced AD-like symptoms and transepidermal water loss, and it increased skin hydration . Histopathological analysis revealed that Orobol alleviated DFE-induced eosinophil and mast cell infiltration into the skin . These observations occurred concomitantly with the downregulation of inflammatory markers including serum TARC, MDC, and IgE . In addition, Orobol alleviated dorsal Th2 cytokines such as IL-4 and IL-13 . Pre-treatment of Orobol decreased the activity of the MAPKs and NF-κB signalling cascade in the TNFα/IFNγ-induced HaCaT cell line . These results suggest that Orobol, a natural dietary isoflavone, has therapeutic efficacy for the prevention and treatment of AD .
Safety And Hazards
properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-4-12(19)14-13(5-8)21-6-9(15(14)20)7-1-2-10(17)11(18)3-7/h1-6,16-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYHCQBYQJQBSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197380 | |
Record name | Orobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Orobol | |
CAS RN |
480-23-9 | |
Record name | Orobol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orobol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orobol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20197380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OROBOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU8UZM1T51 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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